Cas no 7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-)

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- structure
7773-56-0 structure
Product name:2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
CAS No:7773-56-0
MF:C15H20O4
Molecular Weight:264.3169
CID:562729
PubChem ID:5375200

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- 化学的及び物理的性質

名前と識別子

    • 2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
    • (±)-ABSCISIC ACID, MIXED ISOMERS
    • (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
    • 5-(1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-ENYL)-3-METHYLPENTA-2,4-DIENOIC ACID
    • ()-Abscisic acid, mixed isomers ()-ABA, mixed isomers
    • NSC 146877
    • NSC148832
    • CHEMBL1965138
    • SCHEMBL2591173
    • SR-01000644017-5
    • ()-Abscisic acid
    • HMS1668O07
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
    • 2-trans-ABA
    • NSC 148832
    • SCHEMBL2591175
    • (+)-Abscisin II
    • AKOS015910460
    • Dormin (abscission factor)
    • CCG-54961
    • SR-01000644017-1
    • NSC-146877
    • J-007892
    • Abscisic acid, (+)-
    • NSC-148832
    • DTXSID801033715
    • LS-14421
    • ( inverted exclamation markA)-trans-Abscisic acid
    • (+)-cis-Abscisic acid
    • 2-trans-abscisic acid
    • 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [S-(Z,E)]-
    • 7773-56-0
    • NCGC00160152-02
    • 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid, 9CI
    • Q27131879
    • (-)-cis,trans-Abscisic acid
    • 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexan-1-yl)-3-methyl-2,4-pentadienoic acid
    • 21293-29-8
    • MLS000766141
    • 2228-72-0
    • ABSCISIC ACID
    • CS-0638879
    • NCGC00160152-01
    • cis-trans-(+)-Abscissic acid
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
    • SR-01000644017-4
    • JLIDBLDQVAYHNE-WEYXYWBQSA-N
    • CHEBI:93815
    • Dormin
    • SR-01000644017
    • HMS2269H09
    • CHEBI:62426
    • (+)-Abscisic acid
    • (2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
    • 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
    • NSC146877
    • HY-N2549A
    • ()-2-is-4-rans-bscisic acid; ()-BA
    • (S-(2Z,4E))-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid #
    • NS00014679
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [s-(Z,E)]-
    • 2-cis,4-trans-Abscisic acid
    • ABA
    • SMR000528625
    • cis-Abscisic acid
    • Spectrum_001158
    • Spectrum4_001841
    • NS00083463
    • 5-(1-hydroxy-4-oxo-2,6,6-trimethylcyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
    • SpecPlus_000450
    • DTXSID90860135
    • KBioSS_001638
    • Oprea1_187043
    • Q27165538
    • (+/-)-2-cis-4-trans-Abscisic acid; (+/-)-ABA
    • FT-0619562
    • KBio3_002416
    • 17alpha-HydroxyprogesteroneCaproate
    • SPBio_001545
    • (+)-Abscisic acid;Abscisinsaeure;( inverted exclamation markA)-cis,trans-Abscisic acid
    • KBioGR_002242
    • AKOS030241514
    • FT-0604467
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-1-cyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
    • Spectrum2_001503
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
    • FT-0604385
    • FT-0621710
    • (2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
    • KBio2_001638
    • Spectrum3_001528
    • KBio2_004206
    • FT-0619875
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
    • DivK1c_006546
    • KBio1_001490
    • BCP32061
    • NCI60_001025
    • KBio2_006774
    • インチ: InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+
    • InChIKey: JLIDBLDQVAYHNE-WEYXYWBQSA-N
    • SMILES: CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

計算された属性

  • 精确分子量: 264.1362
  • 同位素质量: 264.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 494
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

  • 密度みつど: 1.193
  • ゆうかいてん: 186℃
  • Boiling Point: 458.7 °C at 760 mmHg
  • フラッシュポイント: 245.4 °C
  • PSA: 74.6
  • LogP: 2.24990

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Security Information

  • 危険物標識: Xi
  • 安全术语:S26;S37/39
  • Risk Phrases:R36/37/38

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- 関連文献

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD